molecular formula C9H6BrClN2 B2721803 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine CAS No. 2256059-92-2

7-Bromo-2-chloro-3-methyl-1,5-naphthyridine

Cat. No.: B2721803
CAS No.: 2256059-92-2
M. Wt: 257.52
InChI Key: HHXFJVVQIHRMJK-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is a halogenated naphthyridine derivative featuring a bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The compound is substituted with bromine at position 7, chlorine at position 2, and a methyl group at position 4. This unique substitution pattern contributes to its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

7-bromo-2-chloro-3-methyl-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-2-7-8(13-9(5)11)3-6(10)4-12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXFJVVQIHRMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=N2)Br)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . The reaction conditions often involve prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods

Industrial production of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-3-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the most significant applications of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is in the development of antimicrobial agents. Studies have demonstrated that this compound exhibits potent antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against antibiotic-resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Anticancer Properties
Research indicates that derivatives of naphthyridine compounds, including 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine, possess anticancer properties. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique substitution pattern of halogen atoms and methyl groups enhances their reactivity and biological efficacy compared to other similar compounds .

Biological Research

Mechanisms of Action
The mechanisms through which 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine exerts its biological effects include enzymatic inhibition and receptor modulation. It may act as an inhibitor for specific enzymes crucial for cellular metabolism and proliferation or interact with receptors involved in inflammatory and cancer pathways .

Case Studies
Several studies have documented the biological activity of this compound:

  • A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, showing comparable activity to established antibiotics like ciprofloxacin .
  • Another investigation focused on its cytotoxic effects on human cancer cell lines, revealing significant inhibition of cell proliferation .

Material Science

Electronic and Optical Properties
Beyond its biological applications, 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is also being explored in material science. Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties. Research indicates that naphthyridine derivatives can be utilized in organic light-emitting diodes (OLEDs), sensors, and semiconductors .

Comparative Analysis with Related Compounds

To further understand the unique properties of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine, a comparative analysis with related compounds is essential:

Compound NameStructural FeaturesBiological Activity
1,5-NaphthyridineLacks halogen substitutionsLimited biological activity
7-Chloro-1,5-naphthyridin-2-amineChlorine instead of bromineModerate anticancer properties
3-Hydroxy-1,5-naphthyridineHydroxyl group at position 3Enhanced solubility but varied activity

The table illustrates how the presence of bromine and chlorine atoms in 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine contributes significantly to its enhanced reactivity and biological efficacy compared to these related compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs of 7-bromo-2-chloro-3-methyl-1,5-naphthyridine, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Properties References
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine C₉H₅BrClN₂ 7-Br, 2-Cl, 3-CH₃ 271.51* Pharmaceutical intermediate -
3-Bromo-8-chloro-1,5-naphthyridine C₈H₄BrClN₂ 3-Br, 8-Cl 247.49 Antimalarial activity
6-Bromo-2-chloro-1,8-naphthyridine C₈H₄BrClN₂ 6-Br, 2-Cl (1,8 isomer) 247.49 Synthetic intermediate
3-Bromo-1,5-naphthyridine C₈H₅BrN₂ 3-Br 209.04 Precursor for amination reactions
7-Chloro-1,5-naphthyridin-3-amine C₈H₆ClN₃ 7-Cl, 3-NH₂ 187.61 Bioactive molecule synthesis
Methyl 7-bromo-1,5-naphthyridine-3-carboxylate C₁₀H₇BrN₂O₂ 7-Br, 3-COOCH₃ 267.08 High-purity pharmaceutical intermediate

*Calculated based on atomic masses.

Physicochemical Properties

  • Solubility: Halogenated naphthyridines exhibit varying solubility profiles. For example, 2,8-dichloro-1,5-naphthyridine shows higher solubility in CCl₄ due to its nonpolar substituents . The methyl group in the target compound may enhance lipophilicity compared to amino- or ester-substituted analogs (e.g., methyl 7-bromo-1,5-naphthyridine-3-carboxylate) .
  • Stability : Bromine at position 7 likely increases thermal stability compared to chlorine-only analogs, as seen in 3-bromo-8-chloro-1,5-naphthyridine derivatives .

Biological Activity

7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. It possesses a unique structural configuration that includes a bromine atom at the 7-position, a chlorine atom at the 2-position, and a methyl group at the 3-position of the naphthyridine ring. This specific arrangement influences its chemical reactivity and potential biological activities, making it a compound of interest in medicinal chemistry.

The molecular formula of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is C_10H_7BrClN, with a molecular weight of approximately 257.52 g/mol. The presence of halogens and nitrogen in its structure contributes to its reactivity and interaction with biological targets.

The biological activity of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is primarily attributed to its ability to interact with specific molecular targets within cells. This may include:

  • Enzyme Inhibition : The compound may inhibit various enzymes that play crucial roles in cellular processes.
  • DNA Interaction : It has the potential to intercalate into DNA, affecting replication and transcription processes.

These mechanisms are vital for its applications in anticancer and antimicrobial therapies.

Anticancer Activity

Research indicates that derivatives of naphthyridines, including 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine, exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HL-60 (leukemia) cells .
CompoundCell LineIC50 (μg/mL)
AaptamineH1299 (lung cancer)10.47
7-Bromo derivativesHeLaVaries

These studies suggest that the compound can serve as a lead for developing new anticancer agents.

Antimicrobial Activity

7-Bromo-2-chloro-3-methyl-1,5-naphthyridine has also been studied for its antimicrobial properties:

  • Broad Spectrum : Naphthyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Activity TypeTarget OrganismsEffectiveness
AntibacterialGram-positive strainsHigh
AntibacterialGram-negative strainsModerate

Case Studies

Several studies highlight the biological potential of compounds related to 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine:

  • Study on Cytotoxicity : A study by Nakamura et al. explored the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation in treated groups compared to controls .
  • Antiparasitic Research : Another study focused on the activity against Plasmodium falciparum, showing that certain naphthyridines could inhibit parasite growth effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine?

  • Methodological Answer : Bromination and chlorination of 1,5-naphthyridine derivatives can be achieved via halogenation under controlled conditions. For example, bromination of 1,5-naphthyridine using Br₂ in CCl₄ under reflux yields brominated products, with separation challenges addressed via chromatography . Chlorination via Meissenheimer conditions (POCl₃, PCl₅) selectively produces 2-chloro derivatives, though isomer separation requires careful optimization (e.g., 2-chloro vs. 4-chloro isomers) . Methylation at the 3-position may involve alkylation or cyclization strategies, as seen in dehydrative cyclization of amino precursors using H₂SO₄ .

Q. How can structural characterization of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine be performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For halogenated naphthyridines, AB splitting patterns in ¹H NMR (e.g., H3 and H4 protons) distinguish positional isomers . Mass spectrometry (MS) with exact mass analysis (e.g., m/z 227.9527 for brominated derivatives) confirms molecular formulas, while fragmentation patterns help identify substituent positions . Elemental analysis (C, H, N percentages) validates purity, as demonstrated in related bromo-naphthyridine derivatives .

Q. What are common functionalization strategies for halogen substituents in this compound?

  • Methodological Answer : Bromine at the 7-position undergoes nucleophilic substitution. For instance, reaction with amines (e.g., Et₂NCH₂CH₂NH₂) at 160°C in hydrocarbon solvents yields amino derivatives, useful in antimalarial drug discovery . Thiolysis replaces bromine with methylthio groups (e.g., using methanethiol under acidic conditions) . Chlorine at the 2-position is less reactive but can participate in Pd-catalyzed cross-coupling reactions for aryl or alkyl group introduction .

Advanced Research Questions

Q. How do electronic and steric effects influence halogen displacement reactivity in 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine?

  • Methodological Answer : Bromine at the 7-position is activated for substitution due to electron-withdrawing effects from adjacent nitrogen atoms, as shown in aminolysis reactions requiring CuSO₄ catalysis . Steric hindrance from the 3-methyl group may slow reactions at the 2-chloro position; computational modeling (DFT) or kinetic studies (e.g., monitoring reaction rates with varying amines) can quantify these effects. Contrast with 1,6-naphthyridines, where halogen activation differs due to ring topology .

Q. How can researchers resolve contradictions in reported synthesis yields for brominated 1,5-naphthyridines?

  • Methodological Answer : Discrepancies in yields (e.g., 27% vs. 10% in dibromination ) arise from competing reaction pathways and purification challenges. Systematic optimization of parameters (temperature, solvent, stoichiometry) and advanced separation techniques (HPLC, preparative TLC) are recommended. Reproducibility can be enhanced by adhering to protocols with explicit workup steps, such as pyridine-mediated bromination .

Q. What strategies are effective for designing biologically active derivatives of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization. For antimalarial activity, substitution with aminoalkyl groups (e.g., diethylaminoethyl) at the 7-bromo position improves efficacy, as demonstrated in analogues showing IC₅₀ values <1 µM . Introducing electron-donating groups (e.g., methoxy) at the 2-position may enhance solubility and bioavailability. In vitro screening (e.g., cytotoxicity against MCF7 cells ) validates biological potential.

Q. What analytical methods are critical for assessing purity and stability of this compound under storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis monitor degradation. Purity is confirmed via high-resolution MS and elemental analysis. Storage in anhydrous, inert atmospheres (argon) prevents hydrolysis of halogens, as recommended in safety protocols for halogenated naphthyridines .

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